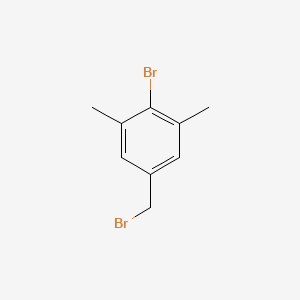

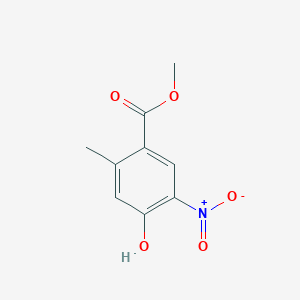

2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene, also known as benzyl bromide, is a chemical compound used in various scientific research applications. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Structural Studies

Bromination and Conversion to Sulfur-Functionalized Quinones : The bromination of related dimethylbenzenes leads to various bromination products, useful in synthesizing sulfur-containing quinone derivatives (Aitken et al., 2016).

Crystal Structure Analysis : Studies on the crystal structures of compounds like 3,5-bis(bromomethyl)phenyl acetate reveal the formation of molecular dimers and two-dimensional aggregates in crystal structures (Ebersbach et al., 2022).

Polymer Synthesis

- Hyperbranched Polyether Synthesis : 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, undergoes polymerization to form hyperbranched polyethers with a variety of functional groups, useful in material science (Uhrich et al., 1992).

Synthesis of Pharmaceutical Compounds

Synthesis of Phenothiazines : The synthesis of bromo/dimethylphenothiazines, which have a spectrum of pharmacological activities, is achieved through Smiles rearrangement of related bromomethyl compounds (Sharma et al., 2002).

Synthesis of s-Indacenes : 2,5-Dimethyl-1,4-bis(carboxyalkyl)benzenes, derived from bromomethyl compounds, are precursors for synthesizing 1,5-dihydro-s-indacenes, relevant in the development of ligands and organometallic chemistry (Dahrouch et al., 2001).

Material Science and Chemistry

Bromination for Porphyrin Synthesis : Bromomethyl compounds are intermediates in the synthesis of porphyrins, crucial in fields like photodynamic therapy and catalysis (Paine et al., 1988).

Calix[6]arene Dendrimers Synthesis : Bromomethyl-phenanthroline compounds are used in bridging calix[6]arene molecules to form dendrimers, which have applications in nanotechnology and molecular recognition (Eggert & Lüning, 2007).

Mechanism of Action

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

The mode of action of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene is likely to involve its interaction with a catalyst in a cross-coupling reaction . The bromine atoms in the compound can be replaced by other groups in these reactions, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound’s potential use in the synthesis of complex organic molecules suggests that it could be involved in a variety of biochemical processes, depending on the nature of the resulting products .

Pharmacokinetics

As a brominated compound, it may have unique pharmacokinetic properties influenced by the presence of the bromine atoms .

Result of Action

The molecular and cellular effects of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene would depend on the specific context of its use . In a synthetic chemistry context, the compound’s primary effect would be the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-(bromomethyl)-1,3-dimethylbenzene can be influenced by various environmental factors. These include the presence of a suitable catalyst, the temperature and pressure of the reaction environment, and the presence of other reactants .

properties

IUPAC Name |

2-bromo-5-(bromomethyl)-1,3-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKKCSSAVKMNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one](/img/structure/B2462170.png)

![2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2462175.png)

![N-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462187.png)